Nonane, 1,1,3-triethoxy-
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Overview
Description
Nonane, 1,1,3-triethoxy- is an organic compound with the molecular formula C15H32O3 and a molecular weight of 260.41 g/mol . It is a derivative of nonane, where three ethoxy groups are attached to the first and third carbon atoms. This compound is also known by its IUPAC name, 1,1,3-triethoxynonane .
Preparation Methods
The synthesis of Nonane, 1,1,3-triethoxy- typically involves the reaction of nonane with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Nonane, 1,1,3-triethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles like halides or amines.
Scientific Research Applications
Nonane, 1,1,3-triethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: It serves as a model compound in studies of lipid metabolism and membrane structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of Nonane, 1,1,3-triethoxy- involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Nonane, 1,1,3-triethoxy- can be compared with other similar compounds such as:
Propane, 1,1,3-triethoxy-: This compound has a shorter carbon chain but similar ethoxy group substitutions, making it less lipophilic.
Hexane, 1,1,3-triethoxy-: With a medium-length carbon chain, it exhibits intermediate properties between propane and nonane derivatives.
Octane, 1,1,3-triethoxy-: This compound has a slightly shorter carbon chain than nonane, resulting in slightly different physical and chemical properties .
Nonane, 1,1,3-triethoxy- stands out due to its longer carbon chain, which enhances its lipophilicity and makes it more suitable for applications requiring integration into lipid environments.
Properties
CAS No. |
38872-36-5 |
---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
(3S)-1,1,3-triethoxynonane |
InChI |
InChI=1S/C15H32O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h14-15H,5-13H2,1-4H3/t14-/m0/s1 |
InChI Key |
JWXUYKOCPKYCHJ-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CC(OCC)OCC)OCC |
Canonical SMILES |
CCCCCCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
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